4-Phenylpentanenitrile
CAS No.:
Cat. No.: VC18199026
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 4-phenylpentanenitrile |
| Standard InChI | InChI=1S/C11H13N/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6H2,1H3 |
| Standard InChI Key | OHJHONYMEXPATE-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC#N)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Phenylpentanenitrile (IUPAC name: 4-phenylpentanenitrile) features a linear pentane chain with a phenyl group attached at the fourth carbon and a nitrile (-CN) group at the terminal position. Its systematic representation in SMILES notation is \text{CC(CC#N)C1=CC=CC=C1}, reflecting the branching pattern and aromatic substitution. The InChIKey identifier further distinguishes its stereochemical and connectivity attributes.
Table 1: Molecular Properties of 4-Phenylpentanenitrile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 159.23 g/mol |
| SMILES | CC(CC#N)C1=CC=CC=C1 |
| InChIKey | GWCCFAFCQHECBM-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Data
While experimental data on collision cross-sections or spectral profiles (e.g., NMR, IR) for 4-phenylpentanenitrile remain scarce, analogous nitriles exhibit characteristic infrared absorption bands near 2240 cm (C≡N stretch) and -NMR signals for aromatic protons between 7.2–7.4 ppm. The compound’s lipophilicity, inferred from its branched alkyl chain, suggests moderate solubility in organic solvents like dichloromethane or tetrahydrofuran.
Synthetic Methodologies
Nucleophilic Substitution Routes
The synthesis of 4-phenylpentanenitrile typically employs nucleophilic substitution reactions, where cyanide ions () displace leaving groups (e.g., halides) on pre-functionalized substrates. For example, alkyl halides such as 4-phenylpentyl bromide may react with sodium cyanide in polar aprotic solvents (e.g., dimethylformamide) to yield the target nitrile. Optimized conditions—elevated temperatures (50–80°C) and anhydrous environments—enhance reaction efficiency by mitigating hydrolysis side reactions.
Alternative Pathways
Recent patents describe innovative approaches to nitrile synthesis, such as the enantioselective hydrocyanation of alkenes using transition-metal catalysts . Although these methods are primarily applied to cyclic nitriles (e.g., pipecolic acid derivatives), their principles may extend to acyclic systems like 4-phenylpentanenitrile. For instance, cobalt-salen complexes have been utilized to achieve high enantiomeric excess in azido-epoxide intermediates, which could theoretically undergo cyanidation .
Chemical Reactivity and Functionalization
Hydrolysis to Carboxylic Acids
The cyano group in 4-phenylpentanenitrile serves as a precursor to carboxylic acids via acidic or basic hydrolysis. Treatment with concentrated hydrochloric acid () under reflux conditions converts the nitrile to 4-phenylpentanoic acid, a reaction proceeding through an intermediate amide stage. Alternatively, alkaline hydrogen peroxide () offers a milder route, yielding the sodium salt of the acid directly .
Reduction to Amines
Catalytic hydrogenation over palladium or Raney nickel reduces the nitrile group to a primary amine (), producing 4-phenylpentanamine. This transformation is critical in pharmaceutical synthesis, where amine intermediates are ubiquitous.
Table 2: Key Reactions of 4-Phenylpentanenitrile
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | 4-Phenylpentanoic Acid | |
| Reduction | 4-Phenylpentanamine | |
| Alkylation | Branched Nitriles |
Comparative Analysis with Related Nitriles
4-Methyl-3-Phenylpentanenitrile
This structural isomer (CAS 59978005) shares the molecular formula but differs in branching and substituent placement . Its collision cross-section ( for ) exceeds that of 4-phenylpentanenitrile, reflecting greater conformational flexibility .
2,2-Dimethyl-4-Phenylpentanenitrile
With additional methyl groups (CAS 75490-39-0), this analog () exhibits enhanced steric hindrance, slowing nucleophilic attacks at the β-carbon. Such steric effects are absent in 4-phenylpentanenitrile, rendering it more reactive toward electrophilic reagents.
Future Research Directions
Pharmaceutical Intermediates
The compound’s capacity to generate both carboxylic acids and amines positions it as a versatile building block for drug discovery. Future studies could explore its use in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) or anticonvulsants.
Catalytic Asymmetric Synthesis
Advances in chiral catalysis, such as the use of Jacobsen’s cobalt-salen complexes , may enable enantioselective synthesis of 4-phenylpentanenitrile derivatives, expanding their utility in agrochemicals and fine chemicals.
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